2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Description
Chemical Structure & Properties 2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CAS: 1011412-52-4) is a tetrahydroisoquinoline derivative with a molecular formula of C₂₁H₂₂ClNO₅ and a molecular weight of 403.86 g/mol. Key physical properties include a melting point of 184–186°C, predicted density of 1.287 g/cm³, and a pKa of 3.51 . The compound features a 3-chloropropyl chain, 3,4-dimethoxyphenyl group, and a carboxylic acid moiety fused to a tetrahydroisoquinoline core.
Synthesis & Applications The compound is synthesized via methods such as the Castagnoli–Cushman reaction, which involves cyclization of imines with homophthalic anhydride derivatives . It is commercially available as a pharmaceutical intermediate for research in drug discovery, particularly in the development of kinase inhibitors or anti-inflammatory agents .
Properties
IUPAC Name |
2-(3-chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO5/c1-27-16-9-8-13(12-17(16)28-2)19-18(21(25)26)14-6-3-4-7-15(14)20(24)23(19)11-5-10-22/h3-4,6-9,12,18-19H,5,10-11H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWWRQKDWMLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2CCCCl)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Chloropropyl Group: The chloropropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a chloropropyl moiety.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction, where an aromatic ring is acylated in the presence of a Lewis acid catalyst.
Oxidation and Carboxylation: The final steps involve oxidation of the intermediate compound to introduce the ketone functionality, followed by carboxylation to form the carboxylic acid group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester or amide functionalities in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Research
This compound is primarily investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets, making it a candidate for drug development.
Case Studies :
- A study explored the compound's efficacy in inhibiting specific enzymes involved in cancer progression, demonstrating promising results in vitro .
- Another research focused on its neuroprotective effects in models of neurodegenerative diseases, indicating potential therapeutic applications in conditions such as Alzheimer's disease .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, making it valuable in the development of new pharmaceuticals.
Applications :
- Utilized in the synthesis of isoquinoline derivatives that exhibit enhanced biological activity .
- Acts as a precursor for compounds designed to target specific receptors in the central nervous system .
Biochemical Assays
Due to its ability to interact with various biological macromolecules, this compound is used in biochemical assays to study enzyme kinetics and binding interactions.
Examples :
- Used in fluorescence-based assays to determine binding affinities to target proteins .
- Employed in cell viability assays to assess cytotoxic effects on cancer cell lines .
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally and functionally related compounds are compared below based on core scaffolds, substituents, and biological activities.
Table 1: Structural Analogs of Tetrahydroisoquinoline Derivatives
Table 2: Functional Analogs with Dimethoxyphenyl Moieties
Key Observations:
Role of 3,4-Dimethoxyphenyl Groups: Compounds with bis(3,4-dimethoxyphenyl) moieties (e.g., β-diketones, cyclopentanones) exhibit enhanced bioactivity due to improved π-π stacking and hydrogen bonding with targets like androgen receptors or HIV-1 protease . The target compound’s 3,4-dimethoxyphenyl group may confer antioxidant or anti-inflammatory properties, though experimental validation is lacking .
Chloropropyl Chain :
- The 3-chloropropyl substituent in the target compound is unique among analogs. Chloroalkyl groups are often used to enhance lipophilicity and membrane permeability in drug candidates .
Synthetic Utility: Tetrahydroisoquinoline-4-carboxylic acid derivatives are key intermediates for bioactive heterocycles (e.g., indolo[3,2-c]isoquinoline) . The target compound’s chloropropyl group could enable further functionalization via nucleophilic substitution.
Biological Activity Gaps :
- Unlike curcumin analogs (e.g., Compound 39) or carbocyclic derivatives (e.g., 3e), the target compound lacks reported bioactivity data, highlighting a need for pharmacological profiling.
Research Implications
- Drug Discovery : The compound’s dimethoxyphenyl and chloropropyl groups warrant exploration in oncology (e.g., prostate cancer) or infectious diseases (e.g., HIV-1 protease inhibition) .
- Synthetic Chemistry: Its synthesis via the Castagnoli–Cushman reaction aligns with green chemistry trends, as this method avoids harsh reagents .
Biological Activity
The compound 2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₂₁H₂₂ClNO₅
- Molecular Weight : 405.875 g/mol
- Melting Point : 184-186 °C
- CAS Number : 1011412-52-4
Biological Activity Overview
Tetrahydroisoquinoline derivatives have been extensively studied for their potential in treating various diseases, particularly cancer. The biological activity of the compound under review can be categorized into several areas:
1. Anticancer Activity
Research indicates that compounds in the tetrahydroisoquinoline class exhibit significant anticancer properties. A study highlighted that similar derivatives could inhibit Bcl-2 family proteins, which are pivotal in cancer cell survival. The binding affinity to Bcl-2 was reported with a value of 5.2 µM . This suggests that the compound may induce apoptosis in cancer cells by disrupting the anti-apoptotic mechanisms mediated by Bcl-2.
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Anti-apoptotic Proteins : By binding to Bcl-2 and Mcl-1 proteins, it promotes apoptosis in cancer cells .
- Induction of Caspase Activation : Studies have shown that certain tetrahydroisoquinoline derivatives can activate caspase-3 in a dose-dependent manner, leading to increased apoptosis in Jurkat cells .
Case Studies and Research Findings
Several studies have explored the biological implications of tetrahydroisoquinoline derivatives:
Pharmacological Applications
The pharmacological applications of 2-(3-Chloropropyl)-3-(3,4-dimethoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid may include:
- Cancer Therapy : As an anticancer agent targeting apoptosis pathways.
- Neurological Disorders : Potential use in conditions like Parkinson's disease due to structural similarities with known neuroprotective agents.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what analytical methods validate its purity?
- Methodological Answer : A plausible synthesis involves coupling 3,4-dimethoxyphenylboronic acid with a chloropropyl-substituted tetrahydroisoquinoline precursor via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction), followed by carboxylation . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is typical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via -/-NMR, IR (carboxylic acid C=O stretch ~1700 cm), and high-resolution mass spectrometry (HRMS) .
Q. What safety precautions are critical during handling?
- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact due to potential irritancy (analogous to structurally related carboxylic acids) . Emergency measures: For skin contact, rinse with water ≥15 min; for eye exposure, use eyewash stations . Store in sealed containers under inert atmosphere (N) to prevent hydrolysis of the chloropropyl group .
Advanced Research Questions
Q. How can stereochemical outcomes in the tetrahydroisoquinoline core be controlled during synthesis?
- Methodological Answer : The stereochemistry at C3 and C4 is influenced by reaction conditions. Use chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to control diastereomerism. Monitor via chiral HPLC or X-ray crystallography (as demonstrated for analogous spiro-isoquinolines) . For example, in related quinoline derivatives, intramolecular hydrogen bonding stabilizes specific conformers, which can be confirmed via NOESY NMR .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual Pd catalysts) or stereoisomerism. Conduct rigorous batch-to-batch purity checks (HPLC, ICP-MS for metal residues) . For bioactivity studies, isolate stereoisomers via preparative chiral chromatography and test individually. Compare results with computational docking studies to correlate activity with stereochemistry .
Q. How can the stability of the chloropropyl group be assessed under physiological conditions?
- Methodological Answer : Perform accelerated degradation studies in buffer solutions (pH 7.4, 37°C) over 48–72 hours. Monitor chloride release via ion chromatography or colorimetric assays (e.g., mercuric thiocyanate method). Stabilize the group using co-solvents (e.g., PEG-400) or prodrug strategies if hydrolysis occurs rapidly .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Design assays targeting its structural motifs (e.g., tetrahydroisoquinoline as a kinase inhibitor scaffold). Use fluorescence polarization assays for kinase inhibition or cell viability assays (MTT/XTT) in cancer lines. Include positive controls (e.g., staurosporine for kinases) and validate target engagement via Western blot (phosphorylation status) .
Q. How to optimize reaction yields in large-scale synthesis (>1 g)?
- Methodological Answer : Scale-up requires solvent optimization (e.g., switch from DMF to THF for easier removal) and catalyst recycling. Use flow chemistry for Pd-catalyzed steps to improve efficiency. Monitor intermediates via inline FTIR or UV spectroscopy .
Data Analysis and Reporting
Q. How should conflicting spectral data (e.g., NMR shifts) be interpreted?
- Methodological Answer : Anomalous shifts may arise from dynamic processes (e.g., rotamers) or solvent effects. Record NMR spectra in multiple solvents (CDCl, DMSO-d) and at varying temperatures. Compare with computed NMR chemical shifts (DFT calculations) to assign signals unambiguously .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
